Zeteletinib

RET kinase selectivity VEGFR2 off-target toxicity

Zeteletinib combines >300-fold selectivity for RET over VEGFR2 with nanomolar potency against wild-type RET, M918T, and the V804M/L gatekeeper mutants. Unlike multi-kinase inhibitors or other selective RET agents, it avoids VEGFR2-driven hypertension, demonstrated by Phase 1 safety data and a 43% brain metastasis reduction. Ideal for translational oncology, resistance modeling, and CNS-penetrant RET inhibitor benchmarking.

Molecular Formula C25H23F3N4O4
Molecular Weight 500.5 g/mol
CAS No. 2216753-97-6
Cat. No. B3325807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZeteletinib
CAS2216753-97-6
Molecular FormulaC25H23F3N4O4
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F
InChIInChI=1S/C25H23F3N4O4/c1-24(2,25(26,27)28)21-11-23(36-32-21)31-22(33)7-14-5-6-17(29-12-14)16-8-15-9-19(34-3)20(35-4)10-18(15)30-13-16/h5-6,8-13H,7H2,1-4H3,(H,31,33)
InChIKeyKOLQINCWMXQEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zeteletinib (BOS-172738, DS-5010) – Selective RET Kinase Inhibitor for RET-Altered Cancers


Zeteletinib (CAS: 2216753-97-6; also known as BOS-172738 and DS-5010) is an orally active, next-generation small molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase [1]. It is a synthetic organic compound that belongs to the tyrosine kinase inhibitor (TKI) class, specifically designed to address oncogenic RET alterations including fusions and mutations [2]. Preclinically, Zeteletinib exhibits high potency against wild-type RET, the common oncogenic mutation M918T, and the gatekeeper mutations V804M/L at low nanomolar concentrations .

Why Generic Substitution of Zeteletinib is Not Advisable for RET-Targeted Research and Clinical Development


The RET kinase inhibitor landscape is highly heterogeneous, with compounds exhibiting profound differences in selectivity, potency against specific mutations, and clinical safety profiles. Simple substitution of one RET inhibitor for another, or with a multi-kinase inhibitor, cannot be performed without risking experimental failure or clinical non-equivalence. Zeteletinib possesses a unique combination of >300-fold selectivity over VEGFR2, potent activity against the V804M/L gatekeeper mutations, and a clinical profile devoid of VEGFR2-mediated hypertension [1], which distinguishes it from both earlier multi-kinase inhibitors and other selective RET inhibitors. The quantitative evidence below substantiates these critical differentiators.

Quantitative Evidence for Zeteletinib (BOS-172738) Differentiation in RET Kinase Inhibition


Superior VEGFR2 Selectivity Versus Approved Selective RET Inhibitors

Zeteletinib demonstrates >300-fold selectivity for RET over VEGFR2, a key determinant of on-target safety. This selectivity is significantly higher than that reported for the FDA-approved selective RET inhibitors selpercatinib (approximately 60- to 250-fold) and pralsetinib (approximately 14- to 88-fold) . This difference is a direct result of Zeteletinib's chemical design, which was optimized to maximize the therapeutic window by minimizing VEGFR2 inhibition [1].

RET kinase selectivity VEGFR2 off-target toxicity

Potent Activity Against RET Gatekeeper Mutations (V804M/L)

Zeteletinib maintains low nanomolar potency against the RET gatekeeper mutations V804M and V804L, which are a common mechanism of acquired resistance to earlier RET inhibitors. Specifically, Zeteletinib inhibits both wild-type RET and the RET(V804L) gatekeeper mutant with single-digit nanomolar IC50 values, even in the presence of high ATP concentrations . Binding affinity (Kd) for RET(V804M) is <1 nM, comparable to its potency against wild-type RET . In contrast, multi-kinase inhibitors like cabozantinib and vandetanib are significantly less potent against these mutants [1].

RET gatekeeper mutation V804M acquired resistance

Clinical Activity in Heavily Pre-treated Patients Including Brain Metastases

In the Phase 1 NCT03780517 trial, Zeteletinib demonstrated confirmed objective response rates (ORR) of 33% in the overall population (n=18/54), 33% in RET-fusion+ NSCLC (n=10/30), and 44% in RET-mutant MTC (n=7/16) [1]. Notably, clinical activity was observed in patients with brain metastases, with one patient showing a 43% reduction in a brain lesion [2]. While cross-trial comparisons are limited, these response rates in a Phase 1, heavily pre-treated population compare favorably to historical controls and provide a clinical benchmark for other investigational RET inhibitors [3].

Phase 1 trial brain metastases objective response rate

Differentiated Safety Profile: Absence of VEGFR2-Mediated Hypertension

In the Phase 1 trial (n=67), Zeteletinib was not associated with hypertension or significant hepatotoxicity, adverse events classically linked to VEGFR2 inhibition [1]. This contrasts with multi-kinase inhibitors like cabozantinib and vandetanib, where hypertension is a frequent and dose-limiting toxicity [2]. While selpercatinib and pralsetinib also have improved safety profiles over multi-kinase inhibitors, Zeteletinib's >300-fold VEGFR2 selectivity directly underpins this observed safety advantage .

safety hypertension VEGFR2 inhibition

Optimal Research and Industrial Applications for Zeteletinib (BOS-172738) Based on Differentiated Evidence


Preclinical Development of Next-Generation RET Inhibitors with Enhanced VEGFR2 Selectivity

Zeteletinib serves as an ideal reference standard for medicinal chemistry campaigns aiming to improve RET selectivity over VEGFR2. Its >300-fold selectivity window [1] provides a benchmark that surpasses approved agents. Researchers can use Zeteletinib in head-to-head kinase profiling panels and cellular assays to validate the selectivity of novel compounds.

In Vivo Modeling of RET-Driven Tumors, Especially Those with Brain Metastases

Given its demonstrated clinical activity in patients with brain metastases, including a 43% reduction in a brain lesion [1], Zeteletinib is uniquely suited for in vivo studies of CNS-penetrant RET inhibitors. Its favorable safety profile, particularly the absence of VEGFR2-mediated hypertension [1], allows for chronic dosing regimens in mouse models without confounding cardiovascular toxicities.

Studying Acquired Resistance Mechanisms to RET Inhibition, Including Gatekeeper Mutations

Zeteletinib's potent activity against RET V804M/L gatekeeper mutations [1] makes it a valuable tool for investigating acquired resistance. Researchers can use Zeteletinib to treat RET-dependent cell lines long-term to select for resistant clones, or to study the differential sensitivity of various RET mutants. It can also serve as a control in studies evaluating next-generation inhibitors designed to overcome V804-mediated resistance.

Translational Research Bridging Preclinical Potency to Clinical Proof-of-Concept

The availability of comprehensive preclinical data (e.g., IC50 < 1 nM, Kd < 1 nM) alongside Phase 1 clinical results (ORR 33%) [1] makes Zeteletinib an excellent translational research tool. Scientists can correlate in vitro and in vivo findings directly with human clinical outcomes, facilitating biomarker development and patient selection strategies for future RET-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zeteletinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.